molecular formula C₁₉H₁₈Cl₂N₂O₄ B1663496 Glafenine hydrochloride CAS No. 65513-72-6

Glafenine hydrochloride

Cat. No. B1663496
CAS RN: 65513-72-6
M. Wt: 409.3 g/mol
InChI Key: CEUMONXVSJOJIH-UHFFFAOYSA-N
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Description

Glafenine hydrochloride is a non-narcotic analgesic and non-steroidal anti-inflammatory drug . It was used for the relief of all types of pain, but due to the high incidence of anaphylactic reactions, it was withdrawn from the American market .


Synthesis Analysis

The synthesis of Glafenine hydrochloride has been discussed in several studies . One study mentioned the formation of a 1:1 inclusion complex between Glafenine hydrochloride and β-cyclodextrin in an aqueous medium .


Molecular Structure Analysis

The molecular structure of Glafenine hydrochloride has been analyzed using various techniques such as Rotating frame Overhauser Effect Spectroscopy (ROESY) and molecular mechanics studies . These studies have helped in understanding the inclusion mode and obtaining the structure of the averaged ensemble .


Chemical Reactions Analysis

The chemical reactions involving Glafenine hydrochloride have been studied, particularly its interaction with β-cyclodextrin . The study showed that all the conformations involved ring A of Glafenine hydrochloride complexed, which was in tune with the ROESY studies .


Physical And Chemical Properties Analysis

Glafenine hydrochloride has a molecular weight of 372.81 g/mol and a melting point of 169 to 170 °C . It has a density of 1.4±0.1 g/cm³, a boiling point of 618.0±55.0 °C at 760 mmHg, and a flash point of 327.6±31.5 °C .

Scientific Research Applications

Impact on Human Cells

Glafenine hydrochloride, originally known as a nonsteroidal anti-inflammatory drug, has been studied for its effects on human cells. Research conducted by Schöber et al. (2003) focused on the impact of glafenine hydrochloride on human aortic smooth muscle cells and human endothelial cells. The study found that this compound could reduce proliferation, clonogenic activity, migration, and the synthesis of the extracellular matrix protein tenascin in these cells (Schöber et al., 2003).

Bioactivation and Metabolic Pathways

The bioactivation of glafenine by human liver microsomes and peroxidases has been a subject of investigation, highlighting its metabolic pathways and interactions. Wen and Moore (2011) explored how glafenine is metabolized, particularly focusing on the formation of electrophilic iminoquinone species and GSH conjugates. This research contributes to understanding glafenine's metabolic processes and potential toxicity mechanisms (Wen & Moore, 2011).

Comparative Biological Effects

In a comparative study of the biological effects of glafenine and other 4-amino-7-chloroquinoline derivatives, Dechezleprêtre and Lechat (1975) observed that high doses of glafenine induced transient nephritis, adrenal hypertrophy, and changes in serum proteinogram in rats. This study provides insights into the specific biological responses elicited by glafenine in comparison to similar compounds (Dechezleprêtre & Lechat, 1975).

Biopharmaceutics and Absorption

Research on the biopharmaceutics of glafenine, particularly its absorption rate and bioavailability, was conducted by Visser, Moolenaar, and Huizinga (1980). They analyzed the plasma concentrations of glafenine and glafenic acid after oral and rectal administration, revealing significant insights into its pharmacokinetics and absorption characteristics (Visser et al., 1980).

Biotransformations in Humans and Animals

Pottier, Busigny, and Raynaud (2010) studied the biotransformations of glafenine in both humans and rats. Their research provides a detailed analysis of how glafenine metabolizes in these species, highlighting the pathways and metabolic products involved (Pottier et al., 2010).

Analytical Methods for Determination

Efforts to develop spectrophotometric methods for determining glafenine in various forms have been made. Walash et al. (2000) proposed methods for measuring glafenine in different pharmaceutical preparations, contributing to the analytical chemistry field related tothis compound (Walash et al., 2000).

Ion-Selective Electrode Construction

In the field of analytical instrumentation, Ahmed and Abbas (1995) developed a plasticized PVC Ion-Selective membrane electrode responsive to glafenine cation. This innovation is significant for the quantification and detection of glafenine in various mediums (Ahmed & Abbas, 1995).

Structure Analysis through ROESY

Ali and Muzaffar (2019) conducted a study using Rotating frame Overhauser Effect Spectroscopy (ROESY) for analyzing the structure of the inclusion complex between glafenine hydrochloride and β-cyclodextrin. This research provides valuable insights into the molecular interactions and structure of glafenine in complex formations (Ali & Muzaffar, 2019).

Future Directions

The future directions of Glafenine hydrochloride research could involve further investigation into its mechanism of action and potential applications. For instance, one study suggested that targeting the arachidonic acid pathway may be a profitable way of developing correctors of certain previously hard-to-correct class 2 CFTR mutations .

properties

IUPAC Name

2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4.ClH/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23;/h1-9,13,23-24H,10-11H2,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUMONXVSJOJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045497
Record name Glafenine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glafenine hydrochloride

CAS RN

65513-72-6
Record name Glafenine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065513726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glafenine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLAFENINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS23T96ZZP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
W Schöber, QB Tran, M Muringaseril… - Cell biology …, 2003 - Wiley Online Library
… the effects of glafenine hydrochloride (a nonsteroidal anti-… glafenine hydrochloride (10 µM, 50 µM, 100 µM). Half of the treated groups were incubated again with glafenine hydrochloride…
Number of citations: 4 onlinelibrary.wiley.com
S Ashraf, S Nakkeeran, N Saranya… - XXXVIII Symposium of …, 2022 - elibrary.ru
… Glafenine hydrochloride is one of the secondary metabolite … nematidical property of glafenine hydrochloride against Radopholus … analysis revealed that glafenine hydrochloride had the …
Number of citations: 0 elibrary.ru
MA Ahmed, AB Abbas - Analytical letters, 1995 - Taylor & Francis
… dissolving 0.408 g glafenine hydrochloride in 100 ml de-ionised water. Standard l ~ l O - ~ … , Wisconsin (USA), Glafenine hydrochloride powder as well as some pharmaceutical …
Number of citations: 10 www.tandfonline.com
SM Ali, S Muzaffar - Journal of Inclusion Phenomena and Macrocyclic …, 2019 - Springer
… of the β-CD and guest complexes using quantitative ROESY analysis [15] are continued with the study on the complex between β-CD and the guest molecule of glafenine hydrochloride …
Number of citations: 3 link.springer.com
T Ahmed - 1988 - pesquisa.bvsalud.org
… Glafenine hydrochloride was prepared in the form of suppositories using Witepsol H15. … glafenine hydrochloride, glafenine-Tween 60 coprecipitate and commercial br and, respectively …
Number of citations: 0 pesquisa.bvsalud.org
MB Zughul, M Al Omari - Analytical Profiles of Drug Substances and …, 1992 - Elsevier
… Rectal absorption of glafenine or glafenine hydrochloride is extremely slow and incomplete due to the slight water solubility of glafenine at the prevailing pH in the rectum lumen (15). …
Number of citations: 0 www.sciencedirect.com
ES Yosry, F Abdel Monem, EH Abdel Raheem - 1988 - pesquisa.bvsalud.org
… The effect of chloride ion on the solubility, the dissolution properties and the bioavailability of glafenine hydrochloride [G-HCl] was studied. The solubility and dissolution rate of G-HCl …
Number of citations: 0 pesquisa.bvsalud.org
R Robert, GW Carlile, J Liao, H Balghi, P Lesimple… - Molecular …, 2010 - ASPET
… B, chemical structure of glafenine hydrochloride. C, effect of glafenine hydrochloride on the … One of the hits was glafenine hydrochloride (2-[(7-chloro-4-quinolinyl)amino]benzoic acid 2,…
Number of citations: 101 molpharm.aspetjournals.org
M Orzáez, A Gortat, M Sancho, RJ Carbajo… - Apoptosis, 2011 - Springer
… MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), dequalinium chloride, glafenine hydrochloride, benzetonium chloride and methyl benzethonium were purchased …
Number of citations: 11 link.springer.com
L Cheung, MT Denise, Z Neiron, TW Failes… - Biochemical …, 2015 - Elsevier
… Louis, MO), glafenine hydrochloride from Santa Cruz Biotechnology (Dallas, TX) and MK-571 sodium salt from Enzo Life Sciences (Farmingdale, NY). Prazosin hydrochloride and …
Number of citations: 37 www.sciencedirect.com

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